2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline
Description
This compound features a quinazoline core substituted with a pyrazoline moiety bearing 4-methoxyphenyl and 3-nitrophenyl groups, as well as a p-tolyl group. The 4-methoxyphenyl group contributes electron-donating properties, while the 3-nitrophenyl group introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O3/c1-20-10-12-22(13-11-20)30-26-8-3-4-9-27(26)32-31(33-30)35-29(23-6-5-7-24(18-23)36(37)38)19-28(34-35)21-14-16-25(39-2)17-15-21/h3-18,29H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFCESTSIHLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline typically involves multi-step organic reactions
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are commonly employed for introducing various substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the nitro group would produce an amine.
Scientific Research Applications
2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology: Its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are of significant interest.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Pyrazoline-Thiazole Hybrids (Compounds 77a and 77b)
- Structure : Thiazole rings linked to pyrazoline moieties with 4-methoxyphenyl and dichlorophenyl substituents.
- Comparison : Unlike the target compound’s quinazoline core, these hybrids use thiazole, altering electronic properties. The 3-nitrophenyl group in the target may enhance dipole interactions compared to dichlorophenyl groups in 77a/77b.
- Planarity : shows that fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the core, whereas the target’s 3-nitrophenyl group likely remains planar due to conjugation with the pyrazoline ring .
Pyrazole-Triazole-Thiadiazole Hybrids
- Structure : Incorporate 4-methoxyphenyl-pyrazole linked to triazole-thiadiazole.
- Molecular docking against 14-α-demethylase (PDB: 3LD6) suggests these hybrids prioritize planar conformations, similar to the target compound’s pyrazoline-quinazoline system .
1-Phenyl-3-(4'-Nitrophenyl)-5-(3',4'-Dimethoxy-6'-Nitrophenyl)-2-Pyrazoline
- Structure : Multiple nitro and methoxy groups on pyrazoline.
EGFR Inhibition
- Thiazole-Pyrazoline Hybrids (77a/77b): IC50 values of 145.1 ± 2.0 nM (77a) and 114.2 ± 0.4 nM (77b) against EGFR. The target’s quinazoline core may enhance binding affinity due to similarities to known quinazoline-based EGFR inhibitors like gefitinib .
Antimicrobial Activity
- Pyrazoline Derivatives () : Antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL). The target’s nitro group could augment antimicrobial potency via redox interactions .
Enzyme Targeting
- The target’s larger quinazoline structure may limit penetration into fungal cell walls compared to smaller analogs .
Physicochemical Properties
| Property | Target Compound | Thiazole Hybrid 77a | Triazole-Thiadiazole Hybrid |
|---|---|---|---|
| Core Structure | Quinazoline-Pyrazoline | Thiazole-Pyrazoline | Triazole-Thiadiazole-Pyrazole |
| Key Substituents | 3-Nitrophenyl, p-Tolyl | 4-Methoxyphenyl, Dichlorophenyl | 4-Methoxyphenyl |
| Electron Effects | Electron-Withdrawing (NO2) | Electron-Withdrawing (Cl) | Electron-Donating (OCH3) |
| Bioactivity (IC50/EC50) | Not Reported | 145.1 nM (EGFR) | -9.2 kcal/mol (Docking Score) |
| Synthetic Yield | Not Reported | High (>80%) | Moderate (50–60%) |
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., NO2) enhance dipole interactions in biological targets, while methoxy groups improve solubility .
Structural Planarity : Planar pyrazoline-quinazoline systems favor π-π stacking in enzyme active sites, as seen in EGFR inhibitors .
SAR Insights : Para-substituted aryl groups (e.g., p-tolyl) optimize steric fit in hydrophobic pockets, whereas meta-substitution (e.g., 3-nitrophenyl) may disrupt binding .
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a complex heterocyclic structure that combines features of pyrazole and quinazoline moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 398.45 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, revealing promising results in different assays.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and quinazoline exhibit significant anticancer properties. For instance, compounds containing pyrazole rings have shown cytotoxic effects against several cancer cell lines. In one study, a related pyrazole compound exhibited an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating moderate activity compared to standard chemotherapeutics .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrazole Compound | 193.93 | A549 |
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of compounds featuring quinazoline and pyrazole has also been explored. These compounds have demonstrated activity against various bacterial strains and fungi, suggesting their utility in developing new antimicrobial agents .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of cell proliferation : Many pyrazole derivatives induce apoptosis in cancer cells.
- Modulation of inflammatory pathways : They can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.
- Disruption of microbial cell membranes : Certain derivatives exhibit membrane-disruptive properties against bacteria.
Case Studies
- Anticancer Screening : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines, including H460 and HT-29. The results indicated that modifications to the pyrazole ring significantly affected cytotoxicity .
- Anti-inflammatory Assays : In vitro studies demonstrated that a related compound significantly reduced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
